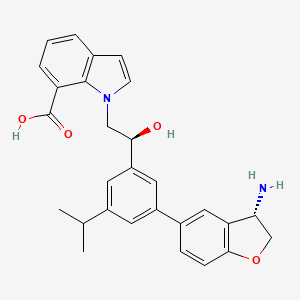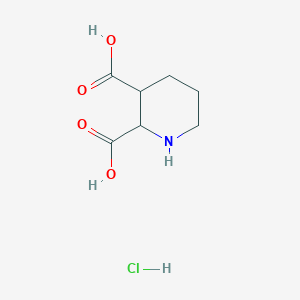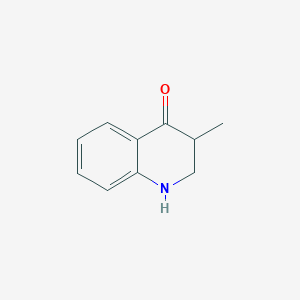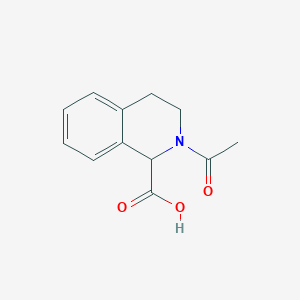
FXIa-IN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FXIa-IN-7 is a small molecule inhibitor that has been developed to target factor XIa, a serine protease involved in the coagulation cascade. The inhibition of factor XIa has been shown to be a potential therapeutic strategy for preventing thrombosis without increasing the risk of bleeding.
Mecanismo De Acción
FXIa-IN-7 inhibits factor XIa by binding to its active site and preventing the cleavage of factor IX to factor IXa. This, in turn, prevents the activation of factor X and the formation of thrombin. FXIa-IN-7 has been shown to be a selective inhibitor of factor XIa and does not affect other coagulation factors or platelet function.
Biochemical and Physiological Effects:
FXIa-IN-7 has been shown to reduce thrombus formation in preclinical models without increasing the risk of bleeding. In addition, FXIa-IN-7 has been shown to have a longer half-life than other factor XIa inhibitors, which may make it a more attractive therapeutic option. FXIa-IN-7 has also been shown to be effective in preventing thrombosis in animal models of arterial and venous thrombosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FXIa-IN-7 in lab experiments is its selectivity for factor XIa. This makes it a useful tool for studying the role of factor XIa in thrombosis without affecting other coagulation factors or platelet function. However, one limitation of using FXIa-IN-7 is its relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are several future directions for the development of FXIa-IN-7. One potential direction is the optimization of its pharmacokinetic properties to increase its half-life and reduce the need for frequent dosing. Another direction is the development of combination therapies that target multiple points in the coagulation cascade to achieve greater antithrombotic efficacy. Finally, the clinical development of FXIa-IN-7 for the prevention of thrombosis in humans is an important future direction.
Métodos De Síntesis
FXIa-IN-7 was synthesized using a convergent synthetic route that involved the coupling of two key intermediates. The first intermediate was prepared by reacting 4-(4-aminophenyl)-1,2,3-thiadiazole with 2-chloro-5-nitropyridine in the presence of a base. The second intermediate was prepared by reacting 2-methoxy-5-nitrobenzaldehyde with 2-aminobenzothiazole in the presence of a base. The two intermediates were then coupled using a Suzuki-Miyaura cross-coupling reaction to yield FXIa-IN-7.
Aplicaciones Científicas De Investigación
FXIa-IN-7 has been extensively studied in preclinical models for its potential use as an antithrombotic agent. In vitro studies have shown that FXIa-IN-7 selectively inhibits factor XIa without affecting other coagulation factors or platelet function. In vivo studies have demonstrated that FXIa-IN-7 reduces thrombus formation without increasing the risk of bleeding. FXIa-IN-7 has also been shown to be effective in preventing thrombosis in animal models of arterial and venous thrombosis.
Propiedades
IUPAC Name |
1-[(2S)-2-[3-[(3S)-3-amino-2,3-dihydro-1-benzofuran-5-yl]-5-propan-2-ylphenyl]-2-hydroxyethyl]indole-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4/c1-16(2)19-10-20(18-6-7-26-23(13-18)24(29)15-34-26)12-21(11-19)25(31)14-30-9-8-17-4-3-5-22(27(17)30)28(32)33/h3-13,16,24-25,31H,14-15,29H2,1-2H3,(H,32,33)/t24-,25-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOERAAJVARXHDP-JWQCQUIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C2=CC3=C(C=C2)OCC3N)C(CN4C=CC5=C4C(=CC=C5)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CC(=C1)C2=CC3=C(C=C2)OC[C@H]3N)[C@@H](CN4C=CC5=C4C(=CC=C5)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
FXIa-IN-7 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B7440724.png)
![2-[[4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]pyrimidin-2-yl]amino]-N-methylethanesulfonamide](/img/structure/B7440740.png)
![4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)pyrimidin-2-amine](/img/structure/B7440751.png)
![3-[3-cyclopropyl-1-(2-methyl-4H-furo[3,2-b]pyrrole-5-carbonyl)pyrrolidin-2-yl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7440760.png)
![2-[2-[4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carbonyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetonitrile](/img/structure/B7440768.png)
![5-fluoro-2-[[(2R)-2-hydroxypropyl]-methylamino]benzonitrile](/img/structure/B7440780.png)







![2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440844.png)